molecular formula C6H2Cl2N2O2S B2620524 4-Chloro-5-cyanopyridine-3-sulfonyl chloride CAS No. 2091139-01-2

4-Chloro-5-cyanopyridine-3-sulfonyl chloride

Cat. No.: B2620524
CAS No.: 2091139-01-2
M. Wt: 237.05
InChI Key: NBHYFDHLZBJQCP-UHFFFAOYSA-N
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Description

4-Chloro-5-cyanopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S and a molecular weight of 237.07 g/mol . It is characterized by the presence of a chloro group, a cyano group, and a sulfonyl chloride group attached to a pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyanopyridine-3-sulfonyl chloride typically involves the chlorination of 4-cyano-3-hydroxypyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and sulfonating agents like chlorosulfonic acid (HSO3Cl) .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-cyanopyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyanopyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

  • 4-Chloro-3-nitropyridine-5-sulfonyl chloride
  • 4-Chloro-5-fluoropyridine-3-sulfonyl chloride
  • 4-Chloro-5-bromopyridine-3-sulfonyl chloride

Comparison: 4-Chloro-5-cyanopyridine-3-sulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. The cyano group can participate in additional reactions, providing a broader range of synthetic possibilities .

Properties

IUPAC Name

4-chloro-5-cyanopyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S/c7-6-4(1-9)2-10-3-5(6)13(8,11)12/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHYFDHLZBJQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)S(=O)(=O)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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